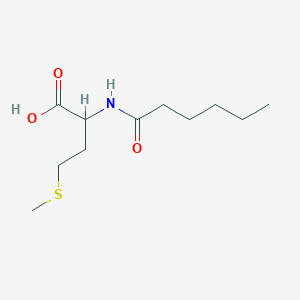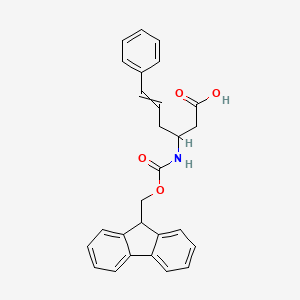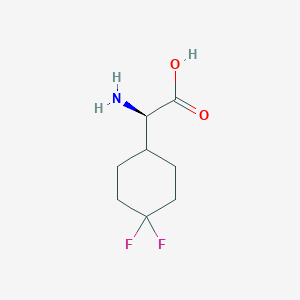
(R)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is a cyclic amino acid derivative with potential implications in various fields of research and industry. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amino group attached to an acetic acid moiety. Its unique structure makes it a subject of interest for scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Amination: The 4,4-difluorocyclohexanone undergoes amination to introduce the amino group.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for ®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
科学研究应用
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the presence of the fluorine atoms and amino group plays a crucial role in its activity.
相似化合物的比较
Similar Compounds
2-(4,4-Difluorocyclohexyl)acetic acid: Lacks the amino group, making it less versatile in biological applications.
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but different functional groups, leading to distinct chemical properties.
Uniqueness
®-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is unique due to the combination of the cyclohexyl ring, fluorine atoms, and amino group. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H13F2NO2 |
|---|---|
分子量 |
193.19 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13)/t6-/m1/s1 |
InChI 键 |
HOACGGSRPGHQFC-ZCFIWIBFSA-N |
手性 SMILES |
C1CC(CCC1[C@H](C(=O)O)N)(F)F |
规范 SMILES |
C1CC(CCC1C(C(=O)O)N)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


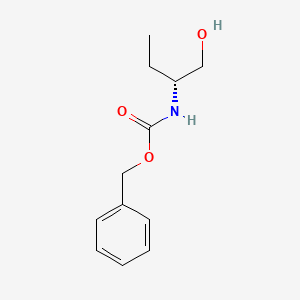
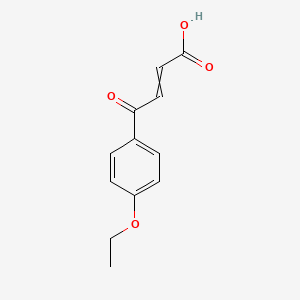
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate](/img/structure/B15156719.png)
![N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B15156723.png)
![2-(3,4-dimethoxyphenyl)-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}inden-1-ylidene)ethanaminium chloride](/img/structure/B15156725.png)
![2-ethyl-9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15156728.png)
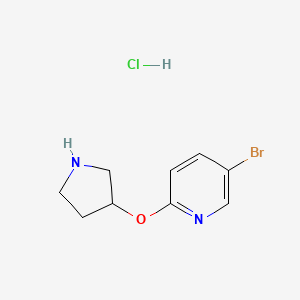
![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)
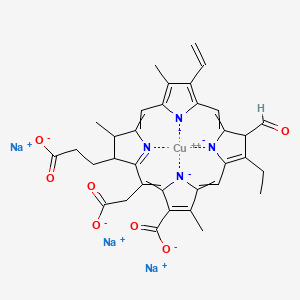
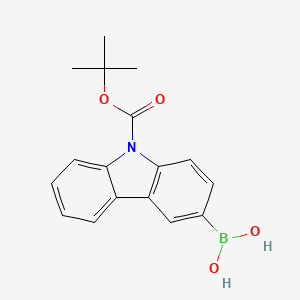
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)
